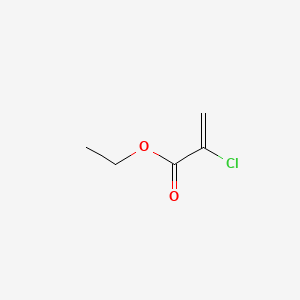

Ethyl 2-chloroacrylate

CAS No.: 687-46-7

Cat. No.: VC3766372

Molecular Formula: C5H7ClO2

Molecular Weight: 134.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 687-46-7 |

|---|---|

| Molecular Formula | C5H7ClO2 |

| Molecular Weight | 134.56 g/mol |

| IUPAC Name | ethyl 2-chloroprop-2-enoate |

| Standard InChI | InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 |

| Standard InChI Key | CVUNPKSKGHPMSY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C)Cl |

| Canonical SMILES | CCOC(=O)C(=C)Cl |

Introduction

Physical and Chemical Properties

Ethyl 2-chloroacrylate possesses distinctive physical and chemical characteristics that influence its handling, storage, and application potential. Understanding these properties is essential for researchers and industry professionals working with this compound.

Basic Properties

The compound exists as a colorless liquid at room temperature with specific physical parameters that define its behavior under various conditions. These properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 687-46-7 |

| Molecular Formula | C5H7ClO2 |

| Molecular Weight | 134.56 g/mol |

| Density | 1.19 g/mL at 25°C |

| Boiling Point | Approximately 107°C |

| Flash Point | 122°F |

| Physical State | Colorless liquid |

| Solubility | Slightly soluble in ethyl acetate, sparingly soluble in chloroform |

This compound requires careful storage under inert gas (nitrogen or argon) at 2-8°C to prevent unwanted polymerization or degradation, similar to other reactive acrylate compounds.

Structural Features

Ethyl 2-chloroacrylate contains several key structural elements that contribute to its chemical behavior:

-

A carbon-carbon double bond (C=C) that serves as a site for addition reactions

-

A chlorine atom adjacent to the double bond, activating it toward nucleophilic attack

-

An ester group that can undergo hydrolysis or transesterification

-

An ethyl moiety attached to the ester oxygen

These structural features work in concert to create a molecule with diverse reactivity patterns, making it valuable for various synthetic applications.

Synthesis Methods

Several methods have been developed for the synthesis of ethyl 2-chloroacrylate, each offering specific advantages in terms of yield, purity, or scalability.

Esterification of 2-Chloroacrylic Acid

The direct esterification of 2-chloroacrylic acid with ethanol under acidic conditions represents one of the most straightforward approaches to synthesizing ethyl 2-chloroacrylate. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the conversion. To prevent unwanted polymerization during synthesis, inhibitors such as acetic acid (7.0 wt%) or 1,3-propanesultone (0.5 wt%) are often added to the reaction mixture.

Reaction of Ethyl Acetoacetate with Chlorinating Agents

Another common synthetic route involves the reaction of ethyl acetoacetate with chlorinating agents such as thionyl chloride. The reaction is typically conducted by cooling ethyl acetoacetate to 0°C in a solvent like methylene chloride, followed by the dropwise addition of thionyl chloride. After completion of the addition, the mixture is allowed to stir at room temperature overnight .

The reaction mechanism involves the chlorination at the alpha position followed by subsequent transformations. After workup with saturated sodium bicarbonate and sodium chloride solutions, the organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product. This method has been reported to provide yields of approximately 98.4% .

Industrial Production Methods

In industrial settings, the production of ethyl 2-chloroacrylate often involves optimized conditions to maximize yield and purity while minimizing waste and hazards. These processes typically include steps such as vacuum distillation to remove residual acidic gases and ensure high product purity. The large-scale production may also incorporate continuous flow systems rather than batch processes to improve efficiency and safety.

Chemical Reactions

Ethyl 2-chloroacrylate participates in various chemical transformations, making it a versatile building block in organic synthesis.

Substitution Reactions

The chloro group in ethyl 2-chloroacrylate can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used for such transformations include sodium hydroxide and potassium carbonate, which facilitate the replacement of the chlorine atom with other functional groups. These reactions provide access to a wide range of functionalized acrylate derivatives.

Polymerization

One of the most significant reactions of ethyl 2-chloroacrylate is radical polymerization, which leads to the formation of polymers with diverse properties. Radical initiators such as azobisisobutyronitrile (AIBN) are commonly employed to initiate the polymerization process. The resulting polymers find applications in various fields, including biomedical materials and specialty coatings.

The polymerization process can be controlled to yield products with specific characteristics by adjusting reaction conditions such as temperature, initiator concentration, and the presence of chain transfer agents. This versatility in polymer design makes ethyl 2-chloroacrylate an important monomer in polymer science.

Hydrolysis

Under acidic or basic conditions, the ester group of ethyl 2-chloroacrylate can undergo hydrolysis to yield 2-chloroacrylic acid and ethanol. This reaction provides access to the parent acid, which serves as a precursor to other valuable derivatives. Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis utilizes sodium hydroxide or similar strong bases.

Applications

Ethyl 2-chloroacrylate finds use across multiple fields due to its reactive nature and versatility as a synthetic intermediate.

Polymer Science

The compound serves as a monomer for the production of specialty polymers with unique properties. Polymers derived from ethyl 2-chloroacrylate often exhibit enhanced thermal stability, chemical resistance, and mechanical strength compared to those derived from unsubstituted acrylates. These polymers have applications in adhesives, coatings, and other materials requiring specific performance characteristics.

Pharmaceutical Synthesis

Biological Activity

Research has revealed several potential biological activities associated with ethyl 2-chloroacrylate and its derivatives, suggesting possible applications in therapeutic contexts.

Antimicrobial Properties

Studies have indicated that ethyl 2-chloroacrylate exhibits antimicrobial effects through interactions with biological macromolecules. The compound's reactivity allows it to disrupt cell membranes and inhibit microbial growth. Derivatives of this compound have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

Research suggests that certain derivatives formed from ethyl 2-chloroacrylate, particularly when reacted with thiosemicarbazones, show non-steroidal anti-inflammatory activity. These compounds may offer potential applications in treating inflammatory conditions, although further research is needed to fully characterize their efficacy and safety profiles.

Comparison with Similar Compounds

Understanding how ethyl 2-chloroacrylate relates to similar compounds provides context for its unique properties and applications.

Ethyl Acrylate

Ethyl acrylate shares the basic acrylate structure but lacks the chloro group present in ethyl 2-chloroacrylate. This structural difference results in significant variations in reactivity, with ethyl 2-chloroacrylate generally being more reactive toward nucleophilic substitutions due to the electron-withdrawing effect of the chlorine atom.

Ethyl Chloroacetate

While ethyl chloroacetate also contains both an ester group and a chlorine atom, it differs from ethyl 2-chloroacrylate in the absence of the carbon-carbon double bond. This distinction leads to substantial differences in reactivity patterns, particularly in terms of polymerization potential and addition reactions.

Methyl 2-Chloroacrylate

Methyl 2-chloroacrylate is structurally similar to ethyl 2-chloroacrylate but contains a methyl group instead of an ethyl group attached to the ester oxygen. While the core reactivity is similar, differences in steric hindrance and physical properties exist between these compounds.

2-Chloroacrylate

The 2-chloroacrylate anion is the conjugate base of 2-chloroacrylic acid, obtained by deprotonation of the carboxy group. It serves as a precursor to various 2-chloroacrylate esters, including ethyl 2-chloroacrylate. This anion has been identified as having a role as a nitric oxide synthase activator in certain biological systems.

Analytical Characterization

Several analytical techniques are employed for the characterization and quality assessment of ethyl 2-chloroacrylate.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and purity of ethyl 2-chloroacrylate:

-

FT-IR Spectroscopy: This technique confirms the presence of key functional groups, including the ester carbonyl (C=O at approximately 1720 cm−1) and the carbon-chlorine bond (C-Cl at approximately 750 cm−1).

-

NMR Spectroscopy: Proton NMR spectroscopy reveals characteristic signals for vinyl protons (δ 6.3-6.5 ppm) and ethyl ester protons (δ 4.2-4.4 ppm), while carbon-13 NMR shows a distinctive signal for the carbonyl carbon at approximately δ 165 ppm.

Chromatographic Analysis

Gas chromatography, often coupled with mass spectrometry (GC-MS), provides information about the purity of ethyl 2-chloroacrylate and can detect volatile byproducts. This analytical approach is valuable for quality control in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume